molecular formula C8H10O2 B13947441 2-Acetyl-2-cyclohexen-1-one CAS No. 52784-38-0

2-Acetyl-2-cyclohexen-1-one

Cat. No.: B13947441
CAS No.: 52784-38-0
M. Wt: 138.16 g/mol
InChI Key: WPPICOJLYJPLLH-UHFFFAOYSA-N
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Description

2-Acetyl-2-cyclohexen-1-one is an organic compound with the molecular formula C8H10O2 It is a β-diketone that exhibits unique chemical properties due to its conjugated system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-2-cyclohexen-1-one can be achieved through several methods. One common method involves the α,β-dehydrogenation of β-dicarbonyl compounds by selenoxide elimination. This process includes the following steps :

  • Formation of 2-acetyl-2-phenylselenocyclohexanone by reacting 2-acetylcyclohexanone with benzeneselenenyl chloride in the presence of sodium hydride.
  • Oxidation of 2-acetyl-2-phenylselenocyclohexanone using hydrogen peroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as enol forms and substituted cyclohexenones .

Scientific Research Applications

2-Acetyl-2-cyclohexen-1-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-2-cyclohexen-1-one involves its ability to participate in various chemical reactions due to its conjugated system. The compound can act as an electrophile in addition reactions, facilitating the formation of new chemical bonds. Its molecular targets and pathways depend on the specific reactions and conditions involved .

Comparison with Similar Compounds

    2-Cyclohexen-1-one: A closely related compound with similar chemical properties but lacking the acetyl group.

    2-Acetylcyclohexanone: Another related compound with a different arrangement of functional groups.

Uniqueness: 2-Acetyl-2-cyclohexen-1-one is unique due to its β-diketone structure and conjugated system, which confer distinct reactivity and versatility in chemical synthesis .

Properties

CAS No.

52784-38-0

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

2-acetylcyclohex-2-en-1-one

InChI

InChI=1S/C8H10O2/c1-6(9)7-4-2-3-5-8(7)10/h4H,2-3,5H2,1H3

InChI Key

WPPICOJLYJPLLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CCCCC1=O

Origin of Product

United States

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